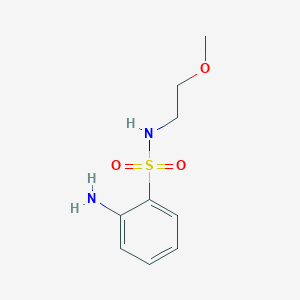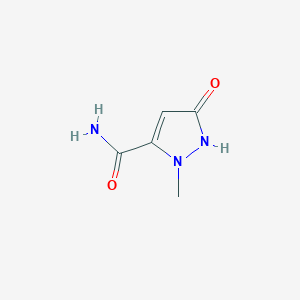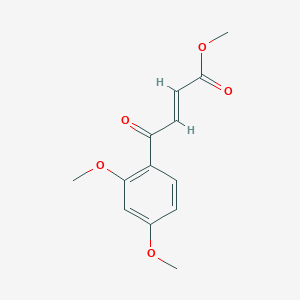
Tert-butyl 2-fluoro-3-formylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-fluoro-3-formylbenzoate: is an organic compound with the molecular formula C12H13FO3. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a tert-butyl group, and the aromatic ring is substituted with a fluorine atom and a formyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-fluoro-3-formylbenzoate typically involves the esterification of 2-fluoro-3-formylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Tert-butyl 2-fluoro-3-formylbenzoate can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium-catalyzed cross-coupling reactions using organometallic reagents.
Major Products:
Oxidation: 2-fluoro-3-formylbenzoic acid.
Reduction: 2-fluoro-3-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl 2-fluoro-3-formylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science applications.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. Its structural features make it a valuable scaffold for drug development.
Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and polymers
Wirkmechanismus
The mechanism of action of tert-butyl 2-fluoro-3-formylbenzoate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the electronic properties of the aromatic ring, affecting its reactivity. The tert-butyl group provides steric hindrance, which can impact the compound’s binding affinity and selectivity towards biological targets.
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 3-fluoro-4-formylbenzoate
- Tert-butyl 2-fluoro-4-formylbenzoate
- Tert-butyl 3,5-difluoro-4-formylbenzoate
Comparison: Tert-butyl 2-fluoro-3-formylbenzoate is unique due to the specific positioning of the fluorine and formyl groups on the aromatic ring. This arrangement influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution and addition reactions, making it a valuable compound for targeted synthesis in organic chemistry.
Eigenschaften
Molekularformel |
C12H13FO3 |
|---|---|
Molekulargewicht |
224.23 g/mol |
IUPAC-Name |
tert-butyl 2-fluoro-3-formylbenzoate |
InChI |
InChI=1S/C12H13FO3/c1-12(2,3)16-11(15)9-6-4-5-8(7-14)10(9)13/h4-7H,1-3H3 |
InChI-Schlüssel |
ROUJBCPYKGGKCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13919343.png)


![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol;oxalic acid](/img/structure/B13919354.png)
![4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13919361.png)
![7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid](/img/structure/B13919365.png)







